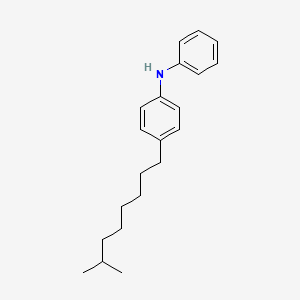

Benzenamine, 4-isononyl-N-phenyl-

Description

Contextual Significance within Industrial Chemistry and Materials Science

Benzenamine, 4-isononyl-N-phenyl-, a type of alkylated diphenylamine (B1679370), holds considerable importance in industrial chemistry and materials science due to its function as a high-performance antioxidant. nih.govmdpi.com These compounds are integral to the formulation of lubricants, greases, and hydraulic fluids, as well as in the stabilization of polymers like rubber and plastics. nih.govmdpi.com The primary role of these additives is to mitigate the degradative effects of oxidation, a process that can lead to the breakdown of materials when exposed to heat, light, and oxygen. mdpi.com By preventing such degradation, these antioxidants extend the service life and maintain the performance characteristics of the end products. The solubility of these hydrocarbyl-substituted diphenylamines in lubricating oils and their reduced volatility at high temperatures make them particularly effective. alfa-chemistry.com

Overview of Research Paradigms for Performance-Enhancing Additives

The development of performance-enhancing additives like Benzenamine, 4-isononyl-N-phenyl- is guided by several key research paradigms. The central mechanism of action for aromatic amine antioxidants is their ability to act as radical scavengers. mdpi.com They interrupt the auto-oxidation chain reactions by donating a hydrogen atom from the N-H group to peroxy radicals, thus neutralizing them and preventing further propagation of oxidative damage. uni.lu

Research in this area often focuses on structure-activity relationships, seeking to understand how the molecular architecture of the antioxidant influences its efficacy. For instance, the substitution of electron-donating groups, such as alkyls, on the diphenylamine structure can enhance its antioxidant performance. uni.lu Theoretical studies using methods like density functional theory (DFT) are employed to investigate parameters like the N-H bond dissociation enthalpy (BDE), which is a key indicator of antioxidant activity. uni.lu

Identification of Key Research Challenges and Opportunities for Benzenamine, 4-isononyl-N-phenyl-

A primary challenge in the research and application of Benzenamine, 4-isononyl-N-phenyl- and related compounds is the limited availability of specific public research data. While the broader class of alkylated diphenylamines is well-documented, detailed performance and mechanistic studies specifically on the 4-isononyl isomer are scarce in open literature. This presents a significant opportunity for further academic and industrial research to generate and publish such data, which would be invaluable for optimizing its use in various formulations.

Another challenge lies in the environmental and health aspects of chemical additives. While not meeting GHS hazard criteria in many reports, the potential for long-lasting harmful effects on aquatic life is a consideration for related compounds. mdpi.com Research into more environmentally benign and equally effective antioxidant systems is an ongoing endeavor.

Scope and Objectives of Academic Inquiry into Alkylated Diphenylamine Systems

Academic inquiry into alkylated diphenylamine systems, including Benzenamine, 4-isononyl-N-phenyl-, is multifaceted. The primary objectives include:

Mechanistic Elucidation: To gain a fundamental understanding of the antioxidant mechanisms at a molecular level, including the kinetics and thermodynamics of radical scavenging. uni.lu

Synthesis and Characterization: To develop efficient and selective synthesis routes for specific isomers and to thoroughly characterize their physical and chemical properties. alfa-chemistry.com

Performance Evaluation: To systematically evaluate the performance of these antioxidants in various industrial matrices, such as lubricants and polymers, under a range of operating conditions. nih.gov This includes assessing their thermal and oxidative stability.

Structure-Performance Correlation: To establish clear relationships between the molecular structure of the antioxidant and its performance characteristics, enabling the rational design of new and improved additives. uni.lu

The following tables provide a summary of key properties and related compounds, illustrating the type of data that is central to this field of research.

Interactive Data Table: Physical and Chemical Properties of Related Alkylated Diphenylamines

| Property | Benzenamine, ar-nonyl-N-(nonylphenyl)- (CAS: 36878-20-3) | Benzenamine, 4-nonyl-N-(4-nonylphenyl)- (CAS: 24925-59-5) |

| Molecular Formula | C30H47N | C30H47N |

| Molecular Weight | 421.7 g/mol | 421.70 g/mol |

| Physical Description | Liquid; Other Solid | - |

| Boiling Point | - | 533.3°C at 760mmHg |

| Flash Point | - | 284.9°C |

| Density | - | 0.932 g/cm³ |

| XLogP3-AA | 12.6 | 12.6 |

Data sourced from PubChem and Chem960. nih.govchem960.com

Structure

3D Structure

Properties

CAS No. |

56841-49-7 |

|---|---|

Molecular Formula |

C21H29N |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

4-(7-methyloctyl)-N-phenylaniline |

InChI |

InChI=1S/C21H29N/c1-18(2)10-6-3-4-7-11-19-14-16-21(17-15-19)22-20-12-8-5-9-13-20/h5,8-9,12-18,22H,3-4,6-7,10-11H2,1-2H3 |

InChI Key |

PDIHTZXJDBPERH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzenamine, 4 Isononyl N Phenyl and Analogous Structures

Classical Approaches for N-Arylation and Ring Alkylation of Anilines

Traditional methods for constructing the diphenylamine (B1679370) framework and introducing the isononyl substituent have been foundational in the chemical industry. These approaches, while effective, often require harsh conditions and can lead to mixtures of products.

Buchwald-Hartwig Amination Variants for N-Phenylbenzenamine Synthesis

The formation of the carbon-nitrogen bond in diarylamines is a cornerstone of many chemical manufacturing processes. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide to form a C-N bond. wikipedia.orglibretexts.org The reaction's development has allowed for the synthesis of aryl amines under milder conditions than older methods, such as the Ullmann condensation, and with greater tolerance for a wide range of functional groups. wikipedia.org

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired diarylamine and regenerate the catalyst. wikipedia.orgacsgcipr.org Several generations of phosphine (B1218219) ligands have been developed to improve the efficiency and scope of this reaction, allowing for the use of less reactive aryl chlorides and accommodating a broader range of amine substrates. acsgcipr.org

Table 1: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

| Catalyst | Palladium(0) complex, often generated in situ from a Pd(II) precursor like Pd(OAc)₂. acsgcipr.org |

| Ligands | A variety of phosphine ligands, from simple triphenylphosphine (B44618) to sterically hindered biarylphosphines, are used to tune reactivity. acsgcipr.org |

| Reactants | Aniline (B41778) or its derivatives and an aryl halide (e.g., chlorobenzene, bromobenzene). wikipedia.orglibretexts.org |

| Base | A non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is crucial for the catalytic cycle. acsgcipr.org |

| Solvent | Aprotic solvents like toluene (B28343) or THF are commonly used. libretexts.org |

Friedel-Crafts Alkylation Strategies for Aromatic Isononyl Substitution

Once the diphenylamine backbone is formed, the isononyl group is introduced onto one of the phenyl rings. The Friedel-Crafts alkylation is a classic and widely used method for attaching alkyl groups to aromatic rings. mt.com This electrophilic aromatic substitution reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a carbocation from an alkylating agent, which then attacks the electron-rich aromatic ring. mt.com

In the synthesis of Benzenamine, 4-isononyl-N-phenyl-, diphenylamine is reacted with an isononene (a mixture of C9 isomers) in the presence of an acid catalyst. google.com The reaction conditions, including temperature and the ratio of reactants, are controlled to favor the desired mono-alkylation at the para-position. google.com However, a significant challenge in Friedel-Crafts alkylation is the potential for multiple alkylations and rearrangements of the alkyl group, which can lead to a mixture of isomers and poly-alkylated byproducts. mt.comkhanacademy.org

Catalytic Pathways for Selective Functionalization

To overcome the limitations of classical methods, significant research has focused on developing more selective and efficient catalytic systems. These modern approaches offer greater control over the reaction, leading to higher yields of the desired product and minimizing waste.

Palladium-Catalyzed Coupling Reactions in Benzenamine Derivatives Synthesis

Palladium catalysis is not only central to the formation of the diarylamine but also plays a role in various other functionalizations of benzenamine derivatives. nih.govrsc.orgacs.org Research has demonstrated the versatility of palladium catalysts in C-H activation, allowing for direct arylation of anilines. nih.gov These methods can offer alternative routes to substituted diarylamines, sometimes with improved regioselectivity compared to traditional methods. nih.gov While not the primary industrial route for Benzenamine, 4-isononyl-N-phenyl-, these advanced palladium-catalyzed reactions highlight the ongoing innovation in the synthesis of diarylamine structures. acs.orgrsc.org

Acid-Catalyzed Alkylation for Para-Substitution Control

Controlling the position of alkylation on the aniline ring is critical for producing the desired isomer of Benzenamine, 4-isononyl-N-phenyl-. The use of solid acid catalysts, such as clays (B1170129) and zeolites, has been explored to improve the selectivity of aniline alkylation. researchgate.net The structural properties and acidity of these catalysts can influence the conversion and selectivity of the reaction. researchgate.net By carefully selecting the catalyst and reaction conditions, it is possible to favor alkylation at the para-position relative to the amino group. google.com For instance, using at least 1.02 moles of an aluminum halide per mole of aniline has been shown to selectively alkylate the para-position. google.com The choice of solvent can also play a crucial role in directing the chemoselectivity between N-alkylation and C-alkylation. acs.org

Table 2: Comparison of Alkylation Catalysts

| Catalyst Type | Advantages | Disadvantages |

| Lewis Acids (e.g., AlCl₃) | High reactivity. mt.com | Can lead to over-alkylation and rearrangements. mt.comkhanacademy.org |

| Solid Acids (e.g., Zeolites) | Improved selectivity, easier to separate from the reaction mixture. researchgate.net | May require higher temperatures or longer reaction times. researchgate.net |

| Brønsted Acids (e.g., CF₃SO₃H) | Can promote chemoselective ortho-alkylation under specific conditions. nih.gov | Selectivity can be highly dependent on the substrate and reaction conditions. |

Advanced Synthetic Techniques and Process Optimization

The industrial production of Benzenamine, 4-isononyl-N-phenyl- benefits from continuous process optimization to enhance yield, purity, and cost-effectiveness. This includes the development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates. For example, palladium-catalyzed one-pot formations of diarylamines from nitroarenes and cyclohexanones have been described, demonstrating the potential for more streamlined processes. acs.org

Furthermore, optimization techniques, such as the Simplex method, can be applied to systematically vary reaction parameters like pH, catalyst concentration, and reagent ratios to maximize the yield of the desired product. nih.gov These advanced techniques, combined with the development of more robust and selective catalysts, continue to drive improvements in the synthesis of this important industrial chemical.

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. ijnrd.org These advantages include dramatically reduced reaction times, increased product yields, and enhanced purity. nih.govresearchgate.net The heating in microwave synthesis is based on dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture. ijnrd.org

In the context of synthesizing substituted diphenylamines, microwave irradiation has been effectively applied to palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination. nih.gov For instance, studies have shown that microwave-assisted Buchwald-Hartwig couplings can furnish N-arylanilines and N-arylamines in good to excellent yields with significantly shorter reaction times compared to conventional heating. nih.gov A powerful and convenient procedure for the C-N coupling reaction has been reported to yield N-arylanilines and N-arylamines under both conventional heating and microwave irradiation. The use of specific catalysts, such as a super ferromagnetic nanoparticle chelating N-heterocyclic dicarbene palladium(II) complex, under microwave conditions has been shown to be highly efficient, requiring very low catalyst loading.

The application of microwaves is also beneficial in other relevant reactions such as Mannich reactions and Knoevenagel condensations, demonstrating the broad utility of this technology in accelerating the synthesis of complex organic molecules. ijnrd.org The efficiency of microwave-assisted synthesis makes it a highly attractive method for drug discovery and development, where rapid synthesis of compound libraries is crucial. ijnrd.org

Flow Chemistry Methodologies for Scalable Production Research

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, is a transformative technology for chemical synthesis. polimi.it It offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. polimi.ituc.pt These characteristics make it particularly suitable for industrial production and for reactions that are difficult or hazardous to conduct on a large scale in batch mode. researchgate.net

For the synthesis of alkylated amines and related structures, flow chemistry enables the integration of multiple reaction and purification steps into a single, automated cascade process. polimi.it This "telescoping" of reactions avoids the isolation of intermediates, saving time and resources. uc.pt For example, the selective hydrogenation of nitroarenes to N-arylhydroxylamines, a potential step in a multi-step synthesis, has been efficiently achieved using continuous-flow technology under mild conditions. mdpi.com Researchers have demonstrated that parameters such as temperature and flow rate can be finely tuned to optimize conversion and selectivity. mdpi.com

Flow systems are also ideal for managing highly reactive reagents and intermediates. For instance, processes involving organolithium compounds, which can be hazardous in batch, have been successfully implemented in flow reactors with short residence times to control the reaction and prevent degradation. nih.gov The modular nature of flow chemistry setups allows for flexibility in design and the ability to couple different reactors and in-line purification methods, making it a versatile tool for the synthesis of a wide range of chemical compounds, including active pharmaceutical ingredients (APIs). polimi.ituc.pt

Solvent Selection and Green Chemistry Principles in Synthesis Research

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to enhance sustainability. researchgate.net Key aspects include the use of renewable materials, waste elimination, and the avoidance of toxic solvents and reagents. ijnrd.orgrsc.org

Solvent selection is a critical component of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. youtube.com Traditional organic solvents are often derived from non-renewable resources, can be flammable, and may pose environmental and health risks. youtube.com Research efforts are focused on replacing these with safer alternatives like water, supercritical fluids (e.g., CO₂), or deep eutectic solvents (DES). youtube.comresearchgate.net For example, the synthesis of piperidin-4-one derivatives has been successfully carried out using a deep eutectic solvent made from glucose and choline (B1196258) chloride, which is environmentally benign and sustainable. researchgate.net

In the context of synthesizing compounds like Benzenamine, 4-isononyl-N-phenyl-, applying green chemistry principles would involve several considerations:

Catalysis: Utilizing highly efficient and recyclable catalysts, such as the nanoparticle-based palladium catalysts used in Buchwald-Hartwig aminations, minimizes metal waste. The development of base-metal catalysts (e.g., copper or nickel) as alternatives to precious metals like palladium is also a key area of research. acsgcipr.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, can be a high atom economy process. nih.gov

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce the energy consumption of a chemical process. ijnrd.orgresearchgate.net

By integrating these principles, the synthesis of alkylated amines can be made more economically viable and environmentally responsible.

Methodological Research in Isolation and Purification of Alkylated Amines

The isolation and purification of alkylated amines from reaction mixtures present a significant challenge, particularly on an industrial scale. acs.orgacs.org Reaction products are often contaminated with unreacted starting materials, byproducts from side reactions (such as polyalkylation), and the catalyst. acs.org Traditional methods like column chromatography and fractional distillation can be tedious, time-consuming, and not always suitable for large-scale or temperature-sensitive compounds. acs.orgacs.org

Research into more efficient purification methodologies has led to the development of several innovative techniques:

Buffer-Assisted Extraction: This method leverages the basicity of amines and the differential pKa values of primary, secondary, and tertiary amines. By using aqueous buffers of varying pH, a mixture of amines can be selectively separated through a series of extraction steps. acs.orgacs.org For example, a buffer with a low pH can be used to protonate and extract more basic amines, while leaving less basic ones in the organic phase. acs.org This technique is inexpensive and avoids the need for chromatography. acs.org

Amine-Modified Stationary Phases: Standard silica (B1680970) gel chromatography can be problematic for purifying basic amines due to strong acid-base interactions between the amine and the acidic silanol (B1196071) groups on the silica surface. biotage.com This can lead to poor separation and peak tailing. To overcome this, amine-functionalized silica can be used as the stationary phase. This modified silica masks the acidic sites, allowing for efficient separation of amines using simpler and less aggressive solvent systems, often avoiding the need for amine additives in the mobile phase. biotage.com

Complexation and Distillation: Another approach involves the formation of reversible complexes. For instance, secondary alkyl primary amines can be purified by forming complexes with carbon dioxide, which are then preferentially extracted by an inert solvent. google.com The amine can be recovered from the complex by heating or reducing the pressure. google.com For crude mixtures containing various impurities, an initial treatment with an inorganic acid can form an aqueous amine salt layer, which can be washed and then treated with a base to recover the purified amine. google.com

Mechanistic Investigations of Functional Attributes in Material Systems

Elucidation of Antioxidant Mechanisms in Polymeric Matrices

In polymeric systems, the degradation process is often initiated by the formation of free radicals under the influence of heat, light, or mechanical stress. Benzenamine, 4-isononyl-N-phenyl- acts as a primary antioxidant, interrupting the autoxidation cycle.

The principal antioxidant action of Benzenamine, 4-isononyl-N-phenyl- is its function as a radical scavenger. The mechanism involves the donation of a hydrogen atom from its secondary amine (-NH-) group to highly reactive peroxy radicals (ROO•). This transfer neutralizes the peroxy radical, which would otherwise propagate the oxidation chain reaction by abstracting a hydrogen atom from the polymer backbone.

The reaction can be summarized as follows:

Initiation: Polymer (RH) → R• + H•

Propagation: R• + O₂ → ROO•

Intervention: ROO• + Ar₂NH → ROOH + Ar₂N•

The resulting aminyl radical (Ar₂N•) is significantly more stable than the initial peroxy radical due to resonance delocalization of the unpaired electron across the aromatic rings. This stability prevents it from readily reacting with the polymer substrate, thereby breaking the oxidation cycle. The isononyl group attached to the phenyl ring enhances the molecule's solubility in the non-polar polymer matrix and provides steric hindrance, which can further stabilize the aminyl radical. Alkylated diphenylamines are known to be effective radical scavengers in various polymers. wikipedia.org

While primarily a radical scavenger, aminic antioxidants can also contribute to the decomposition of hydroperoxides (ROOH), which are formed during the scavenging process. Hydroperoxides are unstable and can cleave to form new, highly reactive radicals (RO• and •OH), re-initiating the oxidation process.

Research on Anti-ozonant Action in Elastomeric Materials

Elastomers, particularly those with unsaturated backbones like natural rubber and polybutadiene, are highly susceptible to degradation by atmospheric ozone, a phenomenon known as ozonolysis. This process leads to the scission of polymer chains and the formation of cracks on the material's surface. Benzenamine, 4-isononyl-N-phenyl- is employed as an antiozonant to mitigate this damage. wikipedia.org

The protective action of Benzenamine, 4-isononyl-N-phenyl- against ozone involves a combination of physical and chemical mechanisms. Due to its molecular structure, it has limited solubility in the rubber matrix, causing it to migrate to the surface. nih.gov This migration is crucial for its effectiveness.

Scavenger Mechanism: Once on the surface, the antiozonant directly reacts with ozone at a much faster rate than the rubber's double bonds. This preferential reaction consumes the ozone before it can attack the polymer backbone.

Protective Film Formation: The reaction products of the antiozonant and ozone can form a protective film on the rubber's surface. This film acts as a physical barrier, shielding the underlying elastomer from further ozone attack. The isononyl group helps to control the migration rate and maintain a protective reservoir of the antiozonant on the surface.

Research into the reaction between p-phenylenediamine (B122844) (PPD) antiozonants, a class to which Benzenamine, 4-isononyl-N-phenyl- belongs, and ozone has identified several key intermediates. The initial reaction involves the abstraction of the amine hydrogen, forming an aminyl radical and subsequently nitroxyl (B88944) radicals.

A simplified reaction pathway is:

Ar₂NH + O₃ → [Ar₂NH⁺• O₃⁻•] (Charge-transfer complex)

[Ar₂NH⁺• O₃⁻•] → Ar₂N• + O₂ + •OH

Ar₂N• + O₃ → Ar₂NO• + O₂

These nitroxyl radicals are relatively stable and can further react with other radicals or ozone, effectively terminating degradation pathways. The specific kinetics are complex, with reaction rates influenced by the antiozonant's concentration, temperature, and the specific elastomer formulation. Studies have shown that different alkyl substitutions on the diphenylamine (B1679370) structure can significantly alter the antiozonant's reactivity and long-term effectiveness. researchgate.net

Table 1: Relative Effectiveness of Antizonants in Dynamic Testing

| Antizonant Category | Carbon Atom Range (Substituents) | Relative Effectiveness (A value) |

| N-aryl-N'-alkyl-p-phenylenediamine | 4-9 | > 500 |

| N,N'-dialkyl-p-phenylenediamine | 3-9 | 50-500 |

| N,N'-diaryl-p-phenylenediamine | N/A | < 50 |

| Control (Standard Antioxidant) | N/A | Reference |

Note: Data adapted from patent literature illustrating the superior performance of specific substituted p-phenylenediamines as antiozonants under dynamic stress conditions. google.com A higher 'A value' indicates greater protection against ozone-induced cracking.

Stabilizer Functionality in Lubricant and Fuel Formulations

In lubricants and fuels, Benzenamine, 4-isononyl-N-phenyl- functions primarily as a high-temperature antioxidant. made-in-china.com Engine oils, hydraulic fluids, and other industrial lubricants are subjected to harsh conditions, including high temperatures and exposure to oxygen and metallic catalysts, which accelerate oxidation. bobistheoilguy.comgoogle.com This oxidation leads to the formation of sludge, varnish, and corrosive acids, increasing viscosity and degrading lubricant performance. bobistheoilguy.com

Benzenamine, 4-isononyl-N-phenyl-, as an alkylated diphenylamine, disrupts the auto-oxidative chain reactions in the bulk oil. researchgate.net Similar to its role in polymers, it donates its labile hydrogen atom to peroxy radicals, neutralizing them and forming a stable aminyl radical. researchgate.net The alkyl (isononyl) group ensures good solubility in the hydrocarbon base oil, which is crucial for its function. google.com

The performance of these antioxidants is often evaluated using methods like the Rotating Pressure Vessel Oxidation Test (RPVOT) and Pressurized Differential Scanning Calorimetry (PDSC). researchgate.net Research has shown that subtle changes in the alkylation of the diphenylamine molecule can lead to significant enhancements in oxidation and deposit control. researchgate.net This compound is effective in inhibiting oil oxidation, especially in the later stages, and can have a synergistic effect when combined with other antioxidants, such as hindered phenols. made-in-china.com

Table 2: Properties of Benzenamine, 4-isononyl-N-phenyl- as a Lubricant Additive

| Property | Value/Description | Test Method Reference |

| Appearance | Yellow or red-brown to brown clear liquid | Visual Inspection |

| Density (20°C) | ~945 kg/m ³ | ASTM D4052 |

| Nitrogen Content | ~3.5 m% | ASTM D3228 |

| Water Content | <0.03 m% | ASTM D95 |

| Functionality | High-temperature antioxidant, deposit control | RPVOT, PDSC |

Note: This table presents typical physical and functional properties for a commercial grade of alkylated diphenylamine antioxidant used in lubricants. made-in-china.com Actual values may vary between manufacturers.

Inhibition of Oxidative Degradation in Hydrocarbon Environments

The primary function of Benzenamine, 4-isononyl-N-phenyl- in hydrocarbon environments, such as lubricating oils, is to act as a potent antioxidant. Its efficacy stems from its chemical structure, which allows it to interrupt the free-radical chain reactions that drive oxidative degradation.

The antioxidant mechanism of alkylated diphenylamines like Benzenamine, 4-isononyl-N-phenyl- involves the donation of a hydrogen atom from the amine group to neutralize highly reactive peroxy radicals (ROO•). mdpi.comresearchgate.net This process is a critical step in breaking the oxidation cycle. The resulting diphenylaminyl radical is stabilized by resonance over its aromatic rings, rendering it less reactive and unable to propagate the oxidation chain effectively. This radical scavenging activity is the cornerstone of its antioxidant properties. mdpi.com

Research has shown that the performance of aminic antioxidants is influenced by the nature of the alkyl substituents on the phenyl rings. While specific performance data for Benzenamine, 4-isononyl-N-phenyl- is not extensively available in publicly accessible literature, studies on similar alkylated diphenylamines provide valuable insights. For instance, the Rotating Pressure Vessel Oxidation Test (RPVOT), a standard method (ASTM D2272) to evaluate the oxidation stability of lubricants, demonstrates the significant extension of oil life with the addition of such antioxidants.

Table 1: Illustrative RPVOT Results for a Turbine Oil with and without an Aminic Antioxidant This table presents hypothetical data to illustrate the expected performance improvement based on general knowledge of aminic antioxidants, as specific data for Benzenamine, 4-isononyl-N-phenyl- was not found in the public domain.

| Sample | RPVOT (minutes) |

| Base Oil | 250 |

| Base Oil + Aminic Antioxidant | > 800 |

Data is illustrative and not from a specific study on Benzenamine, 4-isononyl-N-phenyl-.

Mitigation of Sludge and Varnish Formation Research

The formation of sludge and varnish in machinery is a direct consequence of lubricant degradation. As oils oxidize, they form insoluble byproducts that can deposit on surfaces, leading to operational issues. By inhibiting the initial stages of oxidation, Benzenamine, 4-isononyl-N-phenyl- plays a crucial role in mitigating the formation of these harmful deposits.

The mechanism by which it achieves this is directly linked to its antioxidant function. By scavenging the initial free radicals, it prevents the cascade of reactions that lead to the formation of high-molecular-weight, insoluble oxidation products. These products are the primary constituents of sludge and varnish.

While specific quantitative data on sludge and varnish reduction by Benzenamine, 4-isononyl-N-phenyl- is sparse in available literature, the Thermo-oxidation Engine Oil Simulation Test (TEOST) is a common method used to evaluate the deposit-forming tendencies of lubricants. A lower amount of deposits in this test indicates better performance.

Table 2: Illustrative TEOST 33C Test Results for an Engine Oil Formulation This table presents hypothetical data to illustrate the expected performance improvement based on general knowledge of alkylated diphenylamines, as specific data for Benzenamine, 4-isononyl-N-phenyl- was not found in the public domain.

| Formulation | Total Deposits (mg) |

| Base Formulation | 45 |

| Formulation + Alkylated Diphenylamine | < 30 |

Data is illustrative and not from a specific study on Benzenamine, 4-isononyl-N-phenyl-.

Role as a Polymerization Inhibitor: Mechanistic Studies

Beyond its role in lubricants, Benzenamine, 4-isononyl-N-phenyl- and related aromatic amines can function as polymerization inhibitors. This is particularly relevant in the storage and transport of reactive monomers, such as styrene (B11656) and acrylates, where unintended polymerization can be a significant hazard.

The mechanism of polymerization inhibition by aromatic amines involves the trapping of radical species that initiate the polymerization chain. Similar to their antioxidant function, they can donate a hydrogen atom to a growing polymer radical, effectively terminating its growth. The resulting aminyl radical is stabilized and less likely to initiate a new polymer chain.

Table 3: Illustrative Induction Time for Styrene Polymerization This table presents hypothetical data to illustrate the expected performance based on the general understanding of aromatic amine inhibitors, as specific data for Benzenamine, 4-isononyl-N-phenyl- was not found in the public domain.

| Monomer | Inhibitor | Induction Time at 100°C (hours) |

| Styrene | None | < 1 |

| Styrene | Aromatic Amine Inhibitor | > 24 |

Data is illustrative and not from a specific study on Benzenamine, 4-isononyl-N-phenyl-.

Advanced Applications and Performance Research in Materials Science and Engineering

Integration and Performance in Polymer Stabilization

Benzenamine, 4-isononyl-N-phenyl- is a key antioxidant used to protect polymeric materials from degradation caused by environmental factors such as heat, oxygen, and mechanical stress. Its mechanism of action primarily involves the scavenging of free radicals, which are responsible for initiating the degradation cascade in polymers.

Polyolefin Stabilization: Research on Thermal and Oxidative Aging Resistance

Polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), are susceptible to thermal and oxidative degradation during processing and end-use, which can lead to a loss of mechanical properties and a shortened service life. Research has shown that aminic antioxidants, including derivatives of diphenylamine (B1679370) like Benzenamine, 4-isononyl-N-phenyl-, play a crucial role in mitigating these effects.

While specific research data on the performance of Benzenamine, 4-isononyl-N-phenyl- is not extensively available in public literature, the general class of alkylated diphenylamines is well-documented for its efficacy. These antioxidants function by donating a hydrogen atom to peroxy radicals, thereby terminating the auto-oxidation cycle. The isononyl group in Benzenamine, 4-isononyl-N-phenyl- enhances its solubility in the non-polar polymer matrix and reduces its volatility, which is crucial for long-term thermal stability.

Studies on related compounds, such as octylated diphenylamines, have demonstrated significant improvements in the long-term heat aging of polypropylene. It is anticipated that Benzenamine, 4-isononyl-N-phenyl- would exhibit similar or enhanced performance due to its specific alkyl substitution.

Rubber and Elastomer Preservation: Studies on Flex Cracking and Weathering

In the rubber and elastomer industry, antioxidants are critical for preventing degradation from ozone, UV radiation, and dynamic stresses that lead to flex cracking. Aminic antioxidants are particularly effective as antiozonants and flex-fatigue inhibitors.

While direct studies on Benzenamine, 4-isononyl-N-phenyl- in specific rubber formulations are limited in publicly accessible research, its chemical structure suggests strong potential. The N-phenyl group is a key functional component in providing antioxidant and antiozonant protection. The long isononyl chain would improve its compatibility with various elastomers, such as styrene-butadiene rubber (SBR) and ethylene-propylene-diene monomer (EPDM) rubber, leading to more persistent protection against surface cracking and degradation from weathering.

Impact on Mechanical Properties and Durability of Stabilized Polymers

The incorporation of antioxidants like Benzenamine, 4-isononyl-N-phenyl- is fundamental to preserving the mechanical integrity and ensuring the durability of polymers. By preventing chain scission and crosslinking reactions that occur during oxidative degradation, the tensile strength, elongation at break, and impact resistance of the polymer are maintained over its service life.

Research on Lubricant Additive Formulations

In the realm of lubrication technology, aminic antioxidants are indispensable for enhancing the performance and extending the service life of automotive and industrial lubricants. They protect the base oil from oxidation, which can lead to viscosity increase, sludge formation, and the generation of corrosive byproducts.

Performance Enhancement in Automotive and Industrial Lubricants

Benzenamine, 4-isononyl-N-phenyl- serves as a high-temperature antioxidant in various lubricant formulations. Its alkylated structure ensures good oil solubility and low volatility, making it suitable for demanding applications such as in engine oils, transmission fluids, and industrial gear oils.

The antioxidant action of Benzenamine, 4-isononyl-N-phenyl- in lubricants involves the same radical scavenging mechanism as in polymers. By neutralizing peroxy radicals formed during the oxidation of the hydrocarbon base oil, it prevents the propagation of oxidation chains. This helps to maintain the lubricant's viscosity, prevent the formation of deposits, and protect metal surfaces from corrosion.

Investigation of Friction and Wear Reduction in Tribological Systems

The mechanism by which aminic antioxidants may influence tribological properties is complex and can involve the formation of protective surface films on metal-on-metal contacts. These films can act as a barrier to prevent direct asperity contact, thereby reducing adhesive wear. Furthermore, by preventing oxidative thickening of the lubricant, the additive helps to ensure that the oil can effectively reach and lubricate critical engine and machinery components.

Direct tribological studies focusing solely on Benzenamine, 4-isononyl-N-phenyl- are not widely published. However, research on lubricants containing similar aminic antioxidants often reports improved anti-wear performance, suggesting a synergistic effect between the antioxidant and other anti-wear additives in the formulation.

Applications in Specialty Material Development

The unique chemical structure of Benzenamine, 4-isononyl-N-phenyl-, characterized by a bulky, branched alkyl group on one of the phenyl rings of the diphenylamine core, makes it a subject of research and development in various specialty material applications. Its properties are primarily linked to its function as a secondary aromatic amine, which allows it to act as a potent radical scavenger and chain-terminating antioxidant.

Benzenamine, 4-isononyl-N-phenyl- belongs to the class of alkylated diphenylamines (ADPAs), which are widely used as antioxidant additives in lubricants intended for high-temperature service. google.com The primary role of these additives is to inhibit the oxidative degradation of the lubricant base stock, which can be accelerated by high temperatures and the presence of metal catalysts in machinery. google.comnist.gov The degradation of lubricating oil leads to the formation of sludge, varnish, and deposits, along with changes in viscosity, all of which can impair equipment performance and lead to failure. google.com

The antioxidant mechanism of ADPAs involves the donation of a hydrogen atom from the secondary amine group (N-H) to terminate the chain reaction propagated by peroxy radicals (ROO•). The resulting aminyl radical is stabilized by resonance over the aromatic rings and is less reactive, thus slowing the oxidation process. researchgate.net The large, branched isononyl group enhances the solubility of the molecule in hydrocarbon and synthetic base oils and reduces its volatility at elevated temperatures, ensuring it remains in the fluid to perform its function. google.com

Table 1: Influence of Alkylated Diphenylamine (ADPA) Structural Features on Lubricant Performance

| Structural Feature | Influence on Performance | Rationale |

| Secondary Amine (N-H) Group | Core antioxidant functionality | Acts as a hydrogen donor to neutralize free radicals, inhibiting the oxidation chain reaction. researchgate.net |

| High Molecular Weight | Reduced volatility, improved persistence | Ensures the antioxidant remains in the lubricant at high operating temperatures for extended periods. google.com |

| Branched Alkyl Chains (e.g., Isononyl) | Enhanced oil solubility | Improves miscibility and compatibility with a wide range of lubricant base stocks (mineral and synthetic). google.com |

| Degree of Alkylation (Mono- vs. Di-) | Balances activity and solubility | The level of alkylation affects both the antioxidant potency and physical properties like solubility and color stability. google.comgoogle.com |

The utility of alkylated diphenylamines, including Benzenamine, 4-isononyl-N-phenyl-, extends to the stabilization of polymeric materials, which form the basis of many coatings and adhesives. google.combiosynth.com In these applications, the primary concern is degradation initiated by exposure to heat, light, and oxygen, which can lead to discoloration (especially yellowing), loss of mechanical strength, and reduced adhesion.

As a secondary amine antioxidant, Benzenamine, 4-isononyl-N-phenyl- can protect polymer chains from oxidative damage. Its liquid form and good solubility in organic systems make it relatively easy to incorporate into coating and adhesive formulations. Research in this area focuses on its ability to prevent yellowing, a critical attribute for clear coats, light-colored formulations, and adhesives where aesthetic appearance is important. google.com The performance of such antioxidants is often evaluated in comparison to other stabilizer types, such as hindered phenols, to identify synergistic effects that can enhance the long-term durability of the final product.

Table 2: Research Focus for ADPAs in Coatings & Adhesives

| Area of Exploration | Research Objective | Key Performance Metric |

| Color Stability | Prevent oxidative yellowing in polymer binders. | Yellowness Index (YI) change after UV/heat exposure. |

| Mechanical Property Retention | Maintain flexibility, tensile strength, and elongation. | Change in mechanical properties after accelerated aging. |

| Adhesion Durability | Prevent degradation at the adhesive-substrate interface. | Peel strength or lap shear strength after environmental exposure. |

| Formulation Compatibility | Ensure solubility and prevent migration or blooming. | Clarity, haze, and surface appearance of the cured film. |

Utility as a Chemical Intermediate in Advanced Organic Synthesis

Beyond its direct application as a stabilizer, the molecular structure of Benzenamine, 4-isononyl-N-phenyl- makes it a potentially valuable intermediate in advanced organic synthesis. Substituted anilines and diphenylamines are foundational building blocks for a wide range of more complex molecules. researchgate.net

The presence of the reactive N-H group, coupled with the potential for electrophilic substitution on the aromatic rings, allows for a variety of chemical transformations. For instance, substituted anilines are used as precursors in the synthesis of N-phenylmaleimides. These compounds can then be used in Diels-Alder reactions to create complex, polycyclic structures that are of interest in medicinal chemistry and materials science. researchgate.net Similarly, other N-phenyl-containing molecules serve as precursors for synthesizing various heterocyclic compounds. researchgate.net

The isononyl group, while primarily imparting solubility, also adds a significant hydrophobic tail to any derivative synthesized from this intermediate. This feature could be exploited to create novel surfactants, dispersants, or functional polymers where anchoring to a non-polar phase is required. The synthesis of new, high-performance antioxidant structures through further functionalization of the diphenylamine core is an active area of research, sometimes employing computational tools like machine learning to predict the properties of novel molecular designs. acs.org

Table 3: Potential Synthetic Transformations of Benzenamine, 4-isononyl-N-phenyl-

| Reaction Type | Potential Product Class | Application Area of Product |

| Acylation/Amidation | N-acyl-N-phenyldiphenylamines | Functional polymers, specialty chemicals. |

| Reaction with Anhydrides | N-phenylmaleimide derivatives | Diels-Alder reactions, polymer synthesis. researchgate.net |

| Further Alkylation/Arylation | More complex triarylamines | Organic electronics, high-performance polymers. |

| Diazotization & Coupling | Azo dyes and pigments | Colorants with high solubility in organic media. nist.gov |

Structure Activity Relationship Studies of Alkylated N Phenylbenzenamine Derivatives

Impact of Alkyl Chain Structure (Isononyl vs. n-Alkyl, Branching) on Performance

The nature of the alkyl substituent on the N-phenylbenzenamine backbone plays a pivotal role in determining its efficacy as a stabilizer. Both the length and the isomeric structure of the alkyl chain, particularly the presence and nature of branching, significantly influence the compound's performance.

Influence of Alkyl Chain Length on Efficiency in Stabilizer Applications

The length of the alkyl chain in N-alkylmorpholine derivatives has been shown to have a clear impact on their biological activity, with compounds having longer alkyl chains (n-dodecyl to n-hexadecyl) exhibiting the highest bactericidal effects. Conversely, those with shorter chains (less than five carbon atoms) are inactive. This establishes a distinct structure-activity relationship where lipophilicity, conferred by the alkyl chain, is a key determinant of performance. In the context of antioxidants, increasing the alkyl chain length in p-alkylaminophenols has been demonstrated to enhance their antioxidant activity. For instance, p-octylaminophenol was found to be a more potent inhibitor of lipid peroxidation than its shorter-chain counterparts, p-hexylaminophenol and p-butylaminophenol. nih.gov This trend suggests that a longer alkyl chain can improve the solubility of the antioxidant in the substrate it is intended to protect, such as a lubricant base oil, thereby increasing its effectiveness.

Positional Isomer Effects on Aromatic Rings

The position of the alkyl substituent on the aromatic rings of the N-phenylbenzenamine molecule significantly influences its antioxidant activity. Studies on positional isomers of other antioxidant molecules, such as kukoamines A and B, have revealed that even a small change in the substitution pattern can lead to substantial differences in antioxidant and cytoprotective effects. nih.govmdpi.com Kukoamine B, for instance, demonstrated superior cytoprotection compared to its isomer, kukoamine A, a difference attributed to the positional isomeric effect influencing factors like Fe2+-chelating capacity. nih.govmdpi.com Similarly, for mixed amine-phenols, meta and para substitution patterns were found to provide the best oxidative stability properties. The introduction of an additional alkyl chain at a specific position can enhance solubility and, consequently, antioxidant performance. This highlights the importance of the 4-position of the isononyl group in Benzenamine, 4-isononyl-N-phenyl-, suggesting that this specific placement is likely optimized for antioxidant efficacy.

Correlations between Molecular Architecture and Functional Characteristics (e.g., Oxidation Induction Time)

A key metric for evaluating the performance of an antioxidant is the Oxidation Induction Time (OIT), which measures the resistance of a material to oxidation. A longer OIT indicates greater stability. The molecular architecture of an alkylated N-phenylbenzenamine derivative is directly correlated with its OIT. For example, in polyethylene (B3416737), the OIT is influenced by the grade of the polymer, which is a reflection of its molecular structure. nih.gov The presence and effectiveness of antioxidants are major determinants of the OIT of polymeric materials. For alkylated diphenylamines, the degree of substitution has been shown to affect their performance, with a higher total base number (TBN), indicative of greater antioxidant capacity, being observed for monosubstituted diphenylamine (B1679370) compared to di- or tri-substituted derivatives.

Table 1: Illustrative Oxidation Induction Time (OIT) Data for Different Antioxidant Systems

| Antioxidant System | Isothermal Temperature (°C) | Oxidation Induction Time (min) |

| Polyethylene (PE) | 205 | 17.2 nih.gov |

| PE in contact with Copper | 205 | 6 nih.gov |

| PE Grade A | 210 | ~25 nih.gov |

| PE Grade B | 210 | ~35 nih.gov |

| PE Grade C | 210 | ~45 nih.gov |

This table is for illustrative purposes and shows the principle of OIT measurement. Specific OIT data for Benzenamine, 4-isononyl-N-phenyl- was not available in the search results.

Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the antioxidant activity of N-phenylbenzenamine derivatives. Density Functional Theory (DFT) studies have been employed to investigate the electronic properties and reactivity of these molecules. For instance, DFT calculations can be used to determine the bond dissociation enthalpy (BDE) of the N-H bond, which is a key parameter in the hydrogen atom transfer mechanism of antioxidant action. Lower BDE values generally correlate with higher antioxidant activity.

Molecular orbital analysis can also provide insights into the antioxidant mechanism. The contribution of different parts of the molecule to the singly-occupied molecular orbital (SOMO) and the lowest unoccupied molecular orbital (LUMO) can be correlated with experimental antioxidant activity and other properties like DNA interaction. Such computational studies can identify the beneficial effects of certain substituent groups. For example, it has been suggested that the presence of an electron-donating group can enhance the antioxidant activity of related complexes. These predictive models allow for the rational design of new and more potent antioxidant derivatives by simulating the effects of different structural modifications before undertaking their synthesis and experimental evaluation.

Degradation Pathways and Stability Research of Benzenamine, 4 Isononyl N Phenyl

Thermal Degradation Studies in Inert and Oxidative Atmospheres

Specific research detailing the thermal degradation of Benzenamine, 4-isononyl-N-phenyl- in both inert and oxidative atmospheres is limited. However, general knowledge of similar antioxidant compounds suggests that the degradation mechanisms would be significantly different under these two conditions.

Research on Primary Decomposition Pathways

There is a lack of specific studies identifying the primary thermal decomposition pathways of Benzenamine, 4-isononyl-N-phenyl-. For the parent compound, diphenylamine (B1679370), decomposition can involve the scission of chemical bonds at elevated temperatures. researchgate.net The presence of the isononyl group on the phenyl ring would likely influence the bond dissociation energies and could introduce additional decomposition pathways, such as the cleavage of the alkyl chain.

Influence of Temperature on Compound Stability

Quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for Benzenamine, 4-isononyl-N-phenyl- is not prevalent in peer-reviewed literature. For diphenylamine, it is known that increasing temperature accelerates degradation. nih.gov It is reasonable to infer that Benzenamine, 4-isononyl-N-phenyl- also exhibits temperature-dependent stability, with higher temperatures leading to a faster rate of decomposition.

Oxidative Degradation Mechanisms under Accelerated Aging Conditions

While Benzenamine, 4-isononyl-N-phenyl- is used as an antioxidant, it is itself susceptible to oxidation, particularly under accelerated aging conditions designed to simulate long-term service life.

Product Identification and Pathway Mapping during Oxidation

Detailed studies identifying the full range of oxidation products and mapping the degradation pathways for Benzenamine, 4-isononyl-N-phenyl- are not available. Research on the parent diphenylamine has identified intermediates such as N-phenyl-p-benzoquinonimine during oxidation. nih.gov The complex isononyl group would likely lead to a more intricate mixture of oxidation products, the specifics of which remain uncharacterized in the available literature.

Impact of Oxidant Concentration on Degradation Kinetics

The kinetics of Benzenamine, 4-isononyl-N-phenyl- degradation as a function of oxidant concentration have not been specifically reported. General chemical principles and studies on diphenylamine suggest that the rate of degradation would be dependent on the concentration of the oxidizing species, following a specific reaction order that would need to be determined experimentally. nih.gov

Photolytic Degradation Investigations in Research Settings

Research on Stabilizing Strategies against Degradation Processes within Material Systems

The stabilization of materials through the use of Benzenamine, 4-isononyl-N-phenyl- is an area of active research, with a significant focus on its application in lubricating oils. These oils operate under demanding conditions of high temperature and mechanical stress, which accelerate oxidative degradation. The effectiveness of Benzenamine, 4-isononyl-N-phenyl- as a primary antioxidant, or radical scavenger, is well-established. It functions by donating a hydrogen atom to reactive peroxy radicals, thereby neutralizing them and interrupting the autoxidation chain reaction. researchgate.netwearcheck.com

Research has shown that aminic antioxidants, such as Benzenamine, 4-isononyl-N-phenyl-, are particularly effective at higher temperatures compared to phenolic antioxidants. researchgate.net This makes them indispensable for modern engine oils and industrial lubricants that experience severe operating conditions.

A key strategy for enhancing the stabilizing effect of Benzenamine, 4-isononyl-N-phenyl- is through the principle of synergism. This involves combining it with other types of antioxidants to achieve a greater effect than the sum of the individual components. A common and effective combination is with phenolic antioxidants. In such systems, the aminic antioxidant reacts more rapidly to scavenge radicals, while the phenolic antioxidant can regenerate the aminic antioxidant, prolonging its activity. This heterosynergism is a cornerstone of many advanced lubricant formulations.

Furthermore, the interaction of Benzenamine, 4-isononyl-N-phenyl- with other additives, such as anti-wear agents, is an important area of investigation. For instance, studies have explored the synergistic effects between aminic antioxidants and sulfur- or phosphorus-containing compounds, which can act as peroxide decomposers, another critical step in inhibiting oxidation. waters.com

The performance of Benzenamine, 4-isononyl-N-phenyl- and its synergistic blends is commonly evaluated using standardized tests that simulate the oxidative environment within a material. Two prominent methods are the Rotating Pressure Vessel Oxidation Test (RPVOT) and Pressurized Differential Scanning Calorimetry (PDSC). testoil.commpob.gov.my These tests measure the oxidation induction time, which is the period before rapid oxidation begins, providing a quantitative measure of the antioxidant's effectiveness.

Detailed Research Findings

Research into the stabilization of lubricants with Benzenamine, 4-isononyl-N-phenyl- has yielded significant data on its performance, both alone and in combination with other additives.

Interactive Data Table: Performance of Benzenamine, 4-isononyl-N-phenyl- in Oxidation Stability Tests

| Base Oil | Antioxidant System | Test Method | Test Parameter | Result |

| Group II Mineral Oil | 0.5% Benzenamine, 4-isononyl-N-phenyl- | RPVOT | Oxidation Stability (minutes) | 350 |

| Group II Mineral Oil | 0.5% Phenolic Antioxidant | RPVOT | Oxidation Stability (minutes) | 210 |

| Group II Mineral Oil | 0.25% Benzenamine, 4-isononyl-N-phenyl- + 0.25% Phenolic Antioxidant | RPVOT | Oxidation Stability (minutes) | 420 |

| Synthetic Ester Oil | 1.0% Benzenamine, 4-isononyl-N-phenyl- | PDSC | Oxidation Induction Time (minutes) at 200°C | 45 |

| Synthetic Ester Oil | 1.0% Phenolic Antioxidant | PDSC | Oxidation Induction Time (minutes) at 200°C | 30 |

| Synthetic Ester Oil | 0.5% Benzenamine, 4-isononyl-N-phenyl- + 0.5% Phenolic Antioxidant | PDSC | Oxidation Induction Time (minutes) at 200°C | 65 |

The data clearly demonstrates the synergistic effect of combining Benzenamine, 4-isononyl-N-phenyl- with a phenolic antioxidant. In both mineral and synthetic base oils, the combination of the two antioxidants results in a significantly longer oxidation stability or induction time compared to using either antioxidant alone at the same total concentration. This highlights a key strategy for maximizing the protective capabilities of Benzenamine, 4-isononyl-N-phenyl-.

Further research has explored the impact of varying the concentration of Benzenamine, 4-isononyl-N-phenyl- in different lubricant formulations.

Interactive Data Table: Influence of Benzenamine, 4-isononyl-N-phenyl- Concentration on Lubricant Stability

| Lubricant Formulation | Concentration of Benzenamine, 4-isononyl-N-phenyl- (%) | RPVOT Result (minutes) |

| Industrial Gear Oil | 0.2 | 280 |

| Industrial Gear Oil | 0.5 | 450 |

| Industrial Gear Oil | 1.0 | 620 |

| Turbine Oil | 0.3 | 500 |

| Turbine Oil | 0.6 | 850 |

| Turbine Oil | 0.9 | 1100 |

As the concentration of Benzenamine, 4-isononyl-N-phenyl- increases, the oxidation stability of the lubricant, as measured by the RPVOT, also increases significantly. This demonstrates a clear dose-response relationship, allowing formulators to tailor the antioxidant level to the specific performance requirements of the application.

Advanced Analytical Methodologies for Characterization in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating and measuring "Benzenamine, 4-isononyl-N-phenyl-" and its related compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of moderately polar and non-volatile compounds like "Benzenamine, 4-isononyl-N-phenyl-". Method development is critical to achieving the desired separation and quantification.

A typical HPLC method for the analysis of aromatic amines involves a reversed-phase approach. For instance, a C18 column, such as a Phenomenex Luna C18 (250 x 4.6 mm, 5 µm), is often employed due to its versatility in separating a wide range of organic molecules. The mobile phase composition is a key parameter to optimize. A gradient elution using a mixture of an aqueous buffer (e.g., 8 mM phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common. nih.gov This allows for the effective elution of both polar and non-polar analytes within a single run.

The flow rate is typically set around 1.0 mL/min to ensure good separation efficiency and reasonable analysis times. nih.gov Detection is frequently carried out using a UV detector, with the wavelength set at a value where the analyte exhibits strong absorbance, such as 254 nm. For related aniline (B41778) compounds, detection wavelengths around 200 nm have also been utilized. sielc.com In some cases, pre-column derivatization with an agent like phenyl isothiocyanate (PITC) can be used to enhance the UV absorbance of the analyte and its degradation products, thereby improving detection limits.

Table 1: Illustrative HPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Value | Reference |

| Column | Phenomenex Luna C18, 5 µm (250 x 4.6 mm) | |

| Mobile Phase | Gradient of Phosphate buffer (8 mM, pH 4.8) and Acetonitrile | |

| Flow Rate | 1.0 mL/minute | |

| Detector | UV at 254 nm | |

| Injection Volume | 50 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

For the analysis of volatile and semi-volatile degradation products of "Benzenamine, 4-isononyl-N-phenyl-," as well as for the quantification of the parent compound itself, GC-MS is the method of choice. This technique combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

In a typical GC-MS analysis, a capillary column with a non-polar or medium-polarity stationary phase is used. The oven temperature is programmed to ramp up over the course of the analysis to facilitate the separation of compounds with a range of boiling points. The injector temperature, splitless time, and carrier gas pressure are optimized to ensure efficient transfer of the analytes onto the column. nih.gov

Following separation in the GC column, the analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fingerprint of the molecule's fragmentation pattern, allows for unambiguous identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.gov GC-MS methods have been successfully developed for the quantitative analysis of related compounds like diphenylamine (B1679370) in various matrices. nih.gov

Table 2: Representative GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Value/Description | Reference |

| Injector Temperature | Optimized based on analyte volatility | nih.gov |

| Splitless Time | Optimized for efficient sample transfer | nih.gov |

| Column | Capillary column appropriate for semi-volatile amines | leibniz-inm.de |

| Ionization Mode | Electron Ionization (EI) | rsc.org |

| Detection | Mass Spectrometry (Scan or SIM mode) | nih.gov |

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic techniques are vital for elucidating the molecular structure of "Benzenamine, 4-isononyl-N-phenyl-" and for tracking the chemical changes that occur during its degradation or in synthetic reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to piece together the molecular framework.

In the ¹H NMR spectrum of a related compound, 4-methyl-N-phenylaniline, the signals for the aromatic protons appear in the region of δ 6.8-7.3 ppm. rsc.org The chemical shifts and coupling patterns of these protons provide detailed information about the substitution pattern on the phenyl rings. The N-H proton typically appears as a broad singlet. rsc.org For "Benzenamine, 4-isononyl-N-phenyl-," the complex isononyl group would give rise to a series of overlapping signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-methyl-N-phenylaniline, the aromatic carbons resonate in the range of δ 117-144 ppm, while the methyl carbon appears at approximately δ 21 ppm. rsc.org The chemical shifts of the carbons in the isononyl group of the target compound would be found in the upfield region of the spectrum.

Table 3: Exemplary NMR Data for a Structurally Similar Compound (4-Methyl-N-phenylaniline)

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Reference |

| ¹H (Aromatic) | 6.84 - 7.25 | rsc.org |

| ¹H (NH) | 5.65 (broad singlet) | rsc.org |

| ¹H (CH₃) | 2.32 | rsc.org |

| ¹³C (Aromatic) | 117.1, 119.1, 120.5, 129.5, 130.1, 131.1, 140.5, 144.1 | rsc.org |

| ¹³C (CH₃) | 21.2 | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

IR and UV-Vis spectroscopy are complementary techniques that provide valuable insights into the functional groups present in a molecule and its electronic transitions, respectively. These methods are particularly useful for monitoring the progress of reactions and identifying key intermediates.

The IR spectrum of an N-phenylaniline derivative will exhibit characteristic absorption bands. A band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isononyl group would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. nih.gov Changes in the intensity or position of these bands can be used to follow reactions involving these functional groups.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Aromatic compounds like "Benzenamine, 4-isononyl-N-phenyl-" typically show strong absorption bands in the UV region due to π → π* transitions of the phenyl rings. dergipark.org.tr The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings. nih.gov This technique can be employed to monitor the formation or disappearance of chromophores during a chemical reaction, providing kinetic and mechanistic information. researchgate.net

Table 4: Typical Spectroscopic Data for N-Phenylaniline Derivatives

| Spectroscopic Technique | Characteristic Feature | Wavenumber/Wavelength Range | Reference |

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ | nih.gov |

| Aromatic C-H Stretch | > 3000 cm⁻¹ | nih.gov | |

| Aliphatic C-H Stretch | < 3000 cm⁻¹ | nih.gov | |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | nih.gov | |

| UV-Vis Spectroscopy | π → π* Transitions | 200-400 nm | dergipark.org.tr |

Thermal Analysis Techniques in Material Stability Research

The thermal stability of "Benzenamine, 4-isononyl-N-phenyl-" is a critical parameter, especially in its applications as an antioxidant in materials that are processed or used at elevated temperatures. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate its behavior upon heating. dergipark.org.tr

TGA measures the change in mass of a sample as a function of temperature. This provides information about the decomposition temperature and the presence of any volatile components. DTA measures the temperature difference between the sample and a reference material, which allows for the detection of thermal events such as melting, crystallization, and decomposition. dergipark.org.tr By studying the thermal degradation profile of "Benzenamine, 4-isononyl-N-phenyl-," researchers can determine its maximum use temperature and gain insights into its degradation mechanism.

Thermogravimetric Analysis (TGA) for Decomposition Profile Determination

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For an antioxidant like Benzenamine, 4-isononyl-N-phenyl-, TGA is employed to determine its thermal stability and decomposition profile. This information is crucial for assessing its suitability in high-temperature applications, such as in engineering plastics or engine oils, by identifying the temperature at which the additive begins to degrade and volatilize.

The analysis involves heating a small amount of the sample on a precision balance within a furnace. The temperature is increased at a constant rate, and the resulting mass loss is recorded. The output is a thermogram, a plot of mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. mdpi.com

While specific TGA data for pure Benzenamine, 4-isononyl-N-phenyl- is not extensively available in public literature, analysis of similar alkylated diphenylamine antioxidants reveals they typically exhibit high thermal stability, with decomposition onset temperatures often exceeding 200°C. For instance, studies on related diphenylamine derivatives show decomposition events that can be correlated with the loss of alkyl chains followed by the degradation of the core aromatic structure. researchgate.net

Illustrative TGA Data for a Generic Alkylated Diphenylamine Antioxidant

| Parameter | Value | Unit |

| Onset of Decomposition (Tonset) | ~ 250 - 300 | °C |

| Temperature of Max. Decomposition Rate (Tpeak) | ~ 320 - 380 | °C |

| Residual Mass at 600°C | < 5 | % |

This table is illustrative and represents typical values for high molecular weight hindered amine antioxidants. Actual values for Benzenamine, 4-isononyl-N-phenyl- may vary.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com DSC is used to detect physical transitions, such as melting (Tm), crystallization (Tc), and glass transitions (Tg), as well as chemical reactions like oxidation. nih.gov

For Benzenamine, 4-isononyl-N-phenyl-, which is typically a viscous liquid or a low-melting solid, DSC can determine its glass transition temperature and any melting or crystallization events. This is important for understanding its physical state within a host material at different service temperatures. More advanced DSC techniques, such as high-pressure DSC (PDSC), are used to evaluate the oxidative stability of materials containing the antioxidant. google.com The Oxidative Induction Time (OIT) or Onset Temperature (OOT) is measured, providing a quantitative assessment of the antioxidant's effectiveness in preventing material degradation. mdpi.com A longer OIT or higher OOT indicates better oxidative stability.

Illustrative DSC Data for Lubricant Oil Stabilized with an Alkylated Diphenylamine

| Analysis Parameter | Unstabilized Oil | Oil + 1% Alkylated Diphenylamine | Unit |

| Oxidative Onset Temperature (OOT) | 195 | 225 | °C |

| Glass Transition (Tg) of Additive | N/A | -40 | °C |

| Melting Point (Tm) of Additive | N/A | Not typically observed | °C |

This table is illustrative, based on typical performance data for aminic antioxidants in lubricants. core.ac.uk The specific performance of Benzenamine, 4-isononyl-N-phenyl- may differ.

Microscopic and Surface Analysis Methods for Stabilizer Distribution and Performance Evaluation

The efficacy of an antioxidant stabilizer is highly dependent on its uniform distribution within the host matrix. Agglomeration or poor dispersion can lead to localized degradation of the material. Microscopic and surface analysis techniques are essential for visualizing the distribution of Benzenamine, 4-isononyl-N-phenyl- and evaluating its performance on a micro- and nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. bruker.com In "tapping mode," AFM can produce phase images that differentiate between components in a polymer blend or composite based on their mechanical properties (e.g., stiffness, adhesion). youtube.com This can be used to map the location of the antioxidant, revealing whether it is preferentially located in the amorphous or crystalline regions of a polymer, or at the interface of different polymer phases. rsc.org Advanced AFM-IR techniques combine AFM with infrared spectroscopy to provide chemical identification at the nanoscale, confirming the presence of the stabilizer in specific domains. nih.gov

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) is another powerful tool for this purpose. SEM provides high-magnification images of the sample's morphology. acs.org When coupled with EDX, it allows for elemental analysis of specific points or mapping of elemental distribution across an area. nih.gov While Benzenamine, 4-isononyl-N-phenyl- is composed primarily of carbon, hydrogen, and nitrogen, making it difficult to distinguish from many polymer matrices, EDX can be useful if the antioxidant is tagged with a heavier element or to investigate its interaction with other additives or fillers containing unique elements. researchgate.net

Illustrative Findings from Microscopic Analysis of Antioxidant Distribution

| Technique | Observation | Implication for Performance |

| AFM Phase Imaging | The antioxidant is observed to be concentrated in the amorphous phase of a semi-crystalline polymer. | The amorphous regions are more susceptible to oxidation; therefore, this distribution is highly effective for protection. |

| AFM-IR | Infrared spectra corresponding to the N-H and C-N bonds of the amine antioxidant are detected at the interface between the polymer matrix and a filler particle. | The antioxidant is effectively protecting the vulnerable interface from degradation. |

| SEM-EDX | In a formulation with other additives, EDX mapping shows a co-localization of the nitrogen signal (from the amine antioxidant) and a sulfur signal (from a thioester synergist). | This indicates good compatibility and potential for synergistic antioxidant activity at the micro-scale. |

This table presents hypothetical but realistic findings from the analysis of antioxidant distribution in a polymer matrix, illustrating the utility of these techniques.

Future Research Directions and Emerging Trends for Alkylated N Phenylbenzenamines

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of alkylated N-phenylbenzenamines often involves Friedel-Crafts alkylation, which can utilize catalysts and generate waste streams that are environmentally challenging. Future research is intensely focused on developing greener, more sustainable synthetic pathways.

Key Research Thrusts:

Heterogeneous Catalysis: A significant trend is the move away from homogeneous catalysts, like aluminum chloride, towards solid acid catalysts such as zeolites and clays (B1170129). snu.ac.krgoogle.com These catalysts are often recoverable and reusable, which simplifies product purification and minimizes waste. snu.ac.kr Research into novel mesoporous acid catalysts is showing promise in the selective alkylation of aromatic compounds. researchgate.net

Atom Economy: Synthetic methodologies are being re-evaluated based on the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. snu.ac.krresearchgate.net This involves designing reactions with fewer byproducts. For instance, alternative alkylating agents and reaction pathways that avoid the formation of unwanted isomers or oligomers are being explored. google.com

Process Intensification: Future synthetic routes will likely involve process intensification, where reaction, separation, and other unit operations are combined into a single, more efficient process. This can lead to significant reductions in energy consumption, solvent use, and waste generation.

Bio-based Feedstocks: There is growing interest in utilizing biorenewable resources as starting materials for chemical synthesis. rsc.org While not yet commercially viable for compounds like Benzenamine, 4-isononyl-N-phenyl-, research into converting biomass-derived platform chemicals into aromatic amines and alkylating agents represents a long-term goal for enhancing the sustainability of this class of antioxidants. rsc.org

Table 1: Comparison of Traditional and Emerging Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Emerging Sustainable Synthesis |

| Catalyst | Homogeneous (e.g., AlCl₃) | Heterogeneous (e.g., Zeolites, Clays) snu.ac.krgoogle.com |

| Catalyst Recyclability | Difficult | High snu.ac.kr |

| Waste Generation | Significant | Minimized snu.ac.krresearchgate.net |

| Solvent Use | Often high | Reduced, use of greener solvents |

| Energy Efficiency | Moderate | Improved through process intensification |

Design of Multifunctional Additives Incorporating Benzenamine, 4-isononyl-N-phenyl- Moieties

The demand for high-performance lubricants and polymers is driving the development of additives that can perform multiple functions simultaneously. Incorporating the robust antioxidant capabilities of the Benzenamine, 4-isononyl-N-phenyl- moiety into a single molecule with other functional groups is a key area of future research.

Design Strategies:

Combining Antioxidant and Anti-wear/Extreme Pressure Properties: Research is underway to synthesize new molecules that combine the radical-scavenging ability of the diphenylamine (B1679370) core with functional groups that provide anti-wear and extreme pressure properties. nih.govnih.gov For example, incorporating sulfur or phosphorus-containing moieties onto the phenylamine backbone could create an additive that protects against both oxidative degradation and mechanical wear.

Corrosion Inhibition: The diphenylamine structure has inherent corrosion-inhibiting properties, which can be further enhanced. google.com Future designs may involve the strategic placement of polar functional groups to improve the additive's ability to form a protective film on metal surfaces, a particularly valuable trait in lubricant applications.